molecular formula C19H18ClN3O B2371890 2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide CAS No. 956453-59-1

2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B2371890
CAS No.: 956453-59-1
M. Wt: 339.82
InChI Key: DFVHSWOPUFDOET-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, an ethylphenyl group, and a pyrazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide typically involves the reaction of chloroacetyl chloride with 4-ethylphenylhydrazine, followed by cyclization with phenylhydrazine. The reaction conditions often include the use of a suitable solvent such as methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or thioacetamides.

Scientific Research Applications

2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethylphenyl)acetamide
  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-chloro-N-(3-ethylphenyl)acetamide

Uniqueness

2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-[5-(4-ethylphenyl)-2-phenylpyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-2-14-8-10-15(11-9-14)17-12-18(21-19(24)13-20)23(22-17)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVHSWOPUFDOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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